molecular formula C8H10O3 B11818775 Rel-methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

Rel-methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B11818775
M. Wt: 154.16 g/mol
InChI Key: OZONFNLDQRXRGI-RRKCRQDMSA-N
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Description

Rel-methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its high purity and specific molecular configuration, making it a valuable substance for laboratory use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate with methylating agents. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity, adhering to stringent quality control measures. The use of advanced techniques such as chromatography and crystallization helps in the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Rel-methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Rel-methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Rel-methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate can be compared with other similar compounds, such as:

  • Methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
  • Dimethyl (1R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
  • (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate

These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific molecular configuration and reactivity .

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3/t5-,6+,7+/m0/s1

InChI Key

OZONFNLDQRXRGI-RRKCRQDMSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2C=C[C@H]1O2

Canonical SMILES

COC(=O)C1CC2C=CC1O2

Origin of Product

United States

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